Physicochemical properties of (3,5-Difluorophenyl)thiourea
Physicochemical properties of (3,5-Difluorophenyl)thiourea
An In-Depth Technical Guide to the Physicochemical Properties of (3,5-Difluorophenyl)thiourea
Executive Summary
(3,5-Difluorophenyl)thiourea is a halogenated aromatic thiourea derivative of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms onto the phenyl ring profoundly influences its electronic properties, metabolic stability, and binding interactions, making it a valuable scaffold for drug discovery and a precursor for complex chemical synthesis.[1][2] This guide provides a comprehensive analysis of the core physicochemical properties of (3,5-Difluorophenyl)thiourea, detailing not only its intrinsic characteristics but also the causality behind the experimental methodologies used for their determination. Understanding these properties is paramount for predicting a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), optimizing its formulation, and ensuring its efficacy and safety in potential therapeutic applications.[3]
Molecular Identity and Core Attributes
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. These core attributes serve as the primary identifiers for database queries, regulatory submissions, and scientific literature.
The structure consists of a central thiourea moiety (-NH-C(=S)-NH-) linked to a 3,5-disubstituted difluorophenyl ring. The strong electron-withdrawing nature of the fluorine atoms significantly modulates the electron density across the molecule, impacting its acidity, hydrogen bonding potential, and lipophilicity.
Table 1: Core Identifiers for (3,5-Difluorophenyl)thiourea
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (3,5-difluorophenyl)thiourea | [2] |
| CAS Number | 791594-33-7 | [2] |
| Molecular Formula | C₇H₆F₂N₂S | [4] |
| Molecular Weight | 188.20 g/mol | [4] |
| Canonical SMILES | C1=C(C=C(C=C1F)NC(=S)N)F | [2] |
| PubChem CID | 2783293 |[2] |
Critical Physicochemical Parameters for Drug Development
The journey of a drug candidate from lab to clinic is fundamentally governed by its physicochemical properties. These parameters dictate how the molecule will behave in a biological system. In this section, we dissect the key properties of (3,5-Difluorophenyl)thiourea, providing both established data where available and validated protocols for their empirical determination.
Thermal Properties & Purity Assessment: Melting Point
Scientific Rationale: The melting point (MP) is a critical thermal characteristic that provides a primary indication of a sample's purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities typically depress and broaden this range. For drug development, the melting point influences formulation strategies, storage conditions, and stability.
Reported Data: While specific experimental data for the 3,5-isomer is not prominently available in the reviewed literature, a closely related isomer, (2,6-Difluorophenyl)thiourea, has a reported melting point of 155-159 °C.[5] This suggests that (3,5-Difluorophenyl)thiourea is a solid at room temperature with significant thermal stability, though direct experimental verification is essential.
Field-Proven Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
This method is superior to traditional capillary techniques as it provides not only the melting temperature but also the enthalpy of fusion (ΔHfus), offering deeper insight into the compound's crystallinity.
-
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A phase transition, like melting, results in a detectable endothermic peak.
-
Methodology:
-
Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified standards like indium.[6]
-
Sample Preparation: Accurately weigh approximately 2 mg of dry, powdered (3,5-Difluorophenyl)thiourea into an aluminum DSC pan.[7] Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Data Analysis: The melting point is determined as the extrapolated onset temperature of the endothermic melting peak. The area under the peak corresponds to the heat of fusion.[6] The analysis should focus on the range between 10% and 50% of the peak area to minimize the influence of impurities.[7]
-
Bioavailability Predictor: Lipophilicity (logP)
Scientific Rationale: The partition coefficient (P), expressed as its logarithm (logP), is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. It is the single most important parameter for predicting a drug's ability to cross biological membranes. According to Lipinski's "Rule of Five," a logP value below 5 is a key characteristic of orally bioavailable drugs.[3] A logP around 2 is often considered ideal for CNS-targeting drugs.[3]
Field-Proven Protocol: Shake-Flask Method for logD₇.₄ Determination
The "gold standard" shake-flask method directly measures the partitioning of the compound.[8][9] We describe the protocol for determining logD at pH 7.4, which is more physiologically relevant than logP as it accounts for the compound's ionization state.
-
Principle: The compound is dissolved in a biphasic system of n-octanol and a phosphate buffer (pH 7.4). After vigorous mixing to reach equilibrium, the phases are separated, and the compound's concentration in each phase is quantified.
-
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with phosphate buffer (0.01 M, pH 7.4) and vice-versa by shaking them together for 24 hours and allowing the layers to separate.[10] This prevents volume changes during the experiment.
-
Stock Solution: Prepare a 10 mM stock solution of (3,5-Difluorophenyl)thiourea in a suitable solvent like DMSO.[10]
-
Partitioning:
-
Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffer. The volume ratio can be adjusted based on the expected logD to ensure quantifiable concentrations in both phases.[11]
-
Cap the vial and shake vigorously for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.
-
-
Phase Separation: Centrifuge the vial at low speed to achieve a clean separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Quantify the concentration of the compound in each layer using a validated analytical method, typically HPLC-UV, by comparing against a standard curve.
-
Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]buffer )
-
Caption: Workflow for logD determination via the shake-flask method.
Ionization State: Acidity Constant (pKa)
Scientific Rationale: The pKa value defines the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. The ionization state is critical as it profoundly affects solubility, membrane permeability (only the neutral form readily crosses membranes), and the ability to interact with target receptors through ionic bonds. Thioureas can be protonated at the sulfur atom, meaning they can act as weak bases.[12]
Estimated Data: A specific pKa for (3,5-Difluorophenyl)thiourea is not available. The parent thiourea has a pKa of -1.19 for its conjugate acid, indicating it is a very weak base.[13] The electron-withdrawing difluorophenyl group is expected to further decrease the basicity of the sulfur atom. Experimental determination is necessary to quantify this effect.
Field-Proven Protocol: pKa Determination by Potentiometric Titration
This is a highly precise and standard method for pKa measurement.[14]
-
Principle: A solution of the compound is titrated with a strong acid (e.g., HCl), and the solution's pH is monitored continuously with a calibrated pH electrode. The pKa is determined from the titration curve at the half-equivalence point.[15]
-
Methodology:
-
Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[16]
-
Sample Preparation: Dissolve an accurately weighed amount of (3,5-Difluorophenyl)thiourea in a suitable solvent (e.g., a water/methanol co-solvent system for sparingly soluble compounds) to a known concentration (e.g., 0.01 M).[16]
-
Titration:
-
Place the sample solution in a jacketed beaker under constant stirring.
-
Immerse the calibrated pH electrode and a temperature probe.
-
Add standardized strong acid (e.g., 0.1 M HCl) in small, precise increments using an auto-burette.
-
Record the pH value after each addition, allowing the reading to stabilize.[17]
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
Determine the equivalence point, which is the point of maximum slope on the curve (inflection point), often found by plotting the first derivative (ΔpH/ΔV).[18]
-
The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[15][17]
-
-
Table 2: Summary of Key Physicochemical Properties
| Property | Significance | Estimated/Reference Value | Recommended Assay |
|---|---|---|---|
| Melting Point | Purity, Stability | ~155-159 °C (based on 2,6-isomer)[5] | Differential Scanning Calorimetry (DSC) |
| logP / logD₇.₄ | Membrane Permeability, ADME | ~1.62 (predicted for 3,4-isomer)[4] | Shake-Flask Method with HPLC-UV |
| pKa | Ionization, Solubility, Target Binding | Very weak base (pKa < 0) | Potentiometric Titration |
| Aqueous Solubility | Bioavailability, Formulation | Low (expected) | Shake-Flask with Spectrophotometry |
| TPSA | Cell Permeability | 38.05 Ų (for 3,4-isomer)[4] | Computational |
Synthesis and Broader Implications
General Synthesis Route: Phenylthioureas are commonly synthesized via a straightforward and robust reaction. The process involves treating the corresponding aniline (in this case, 3,5-difluoroaniline) with an isothiocyanate, which can be generated in situ from a salt like ammonium or potassium thiocyanate and an acyl chloride.[19] This accessibility makes a wide range of derivatives, including (3,5-Difluorophenyl)thiourea, readily available for research.
Implications in Drug Design: The physicochemical profile of (3,5-Difluorophenyl)thiourea makes it an attractive starting point for drug discovery.
-
Lipinski's Rule of Five Compliance: With a molecular weight of 188.20, an estimated logP of ~1.62, and multiple hydrogen bond donors/acceptors, the molecule fits well within the guidelines for oral bioavailability.[3]
-
Metabolic Stability: The presence of fluorine atoms at the 3 and 5 positions blocks potential sites of oxidative metabolism on the aromatic ring, a common strategy to enhance a drug's half-life.[1]
-
Versatile Scaffold: The thiourea moiety is a versatile functional group known to participate in a wide range of biological activities, including anticancer, antibacterial, and antiviral actions.[20][21][22][23] It is an excellent hydrogen bond donor, enabling strong interactions with biological targets like enzymes and receptors.[24]
Conclusion
(3,5-Difluorophenyl)thiourea presents a well-balanced physicochemical profile, characterized by moderate lipophilicity, high thermal stability, and structural features conducive to favorable pharmacokinetic properties. The data and protocols outlined in this guide provide a robust framework for its characterization and underscore its potential as a privileged scaffold in the rational design of novel therapeutics. Empirical validation of its solubility and pKa remains a critical next step for any advanced drug development program.
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